
Clodronat
Übersicht
Beschreibung
Clodronic acid, also known as dichloromethylene bisphosphonate, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug to prevent and treat osteoporosis in post-menopausal women and men. Additionally, it is used to manage hypercalcemia of malignancy, multiple myeloma, and fracture-related pain due to its anti-inflammatory effects .
Wissenschaftliche Forschungsanwendungen
Osteoporosis Management
Clodronic acid is effective in increasing bone mineral density in postmenopausal women. A study demonstrated that weekly administration significantly improved BMD over six months, with sustained effects observed for up to three years .
Hypercalcemia of Malignancy
In patients with malignancies, clodronic acid is used to manage hypercalcemia effectively. The drug reduces serum calcium levels by inhibiting osteoclastic activity associated with metastatic bone disease .
Osteolytic Metastases
Clodronic acid serves as an adjunct therapy in managing osteolytic lesions resulting from cancers such as breast and prostate cancer. It helps mitigate skeletal-related events (SREs) associated with these conditions .
Research Findings and Case Studies
Numerous studies have documented the efficacy and safety profile of clodronic acid across various patient populations:
- Postmenopausal Osteoporosis : In a controlled trial involving postmenopausal women, clodronic acid administration resulted in a 46% reduction in vertebral fractures compared to placebo .
- Animal Studies : Research involving animal models has demonstrated that intra-articular administration of clodronate can prevent experimental arthritis by reducing inflammation and cartilage damage .
Data Table: Efficacy of Clodronic Acid in Clinical Trials
Study Type | Population | Intervention | Outcome Measures | Key Findings |
---|---|---|---|---|
Randomized Controlled Trial | Postmenopausal Women | Clodronic Acid (100 mg/week) | Bone Mineral Density (BMD) | Significant increase in BMD after 6 months |
Cohort Study | Cancer Patients | Clodronic Acid | Serum Calcium Levels | Effective reduction in hypercalcemia |
Animal Model | Mice with Induced Arthritis | Intra-articular Clodronate | Joint Inflammation | Reduced inflammation and cartilage damage |
Emerging Applications
Recent research has explored additional applications for clodronic acid beyond traditional uses:
- Intra-Articular Therapy : Studies suggest potential benefits in treating inflammatory joint diseases through local administration .
- Combination Therapies : Investigations into combining clodronic acid with other therapeutic agents are ongoing to enhance its efficacy in complex cases like metastatic cancer .
Wirkmechanismus
Target of Action
Clodronic acid, also known as Clodronate, is a first-generation bisphosphonate . Its primary target is the osteoclast , a type of bone cell that breaks down bone tissue . This action is crucial in the management of diseases associated with excessive bone resorption .
Mode of Action
Clodronic acid inhibits osteoclast-mediated bone resorption . It achieves this by mimicking pyrophosphate, a natural regulator of bone calcification and decalcification . The compound is taken into the osteoclasts, where it acts to inhibit their function .
Biochemical Pathways
Clodronic acid affects the biochemical pathways involved in bone resorption. It is believed to induce apoptosis in osteoclasts, leading to a decrease in bone resorption . Additionally, it has anti-inflammatory effects, shown by a reduction in inflammatory markers like IL-1β, IL-6, and TNF-α .
Pharmacokinetics
Oral clodronic acid has a bioavailability of 1-2% . A 200mg intravenous dose reaches a Cmax of 16.1mg/L with an AUC of 44.2mgh/L . A 200mg intramuscular dose reaches a Cmax of 12.8mg/L with an AUC of 47.5mgh/L . The compound has a long duration of action due to its slow release from bone .
Result of Action
The inhibition of osteoclast-mediated bone resorption by clodronic acid leads to a decrease in bone loss. This makes it effective in the treatment of osteoporosis in post-menopausal women and men, reducing the risk of vertebral fractures . It is also used to manage hyperparathyroidism, hypercalcemia in malignancy, and multiple myeloma .
Action Environment
The action of clodronic acid can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the patient’s overall health status, including kidney function, as renal insufficiency can impact the drug’s effectiveness
Biochemische Analyse
Biochemical Properties
Clodronic Acid interacts with various enzymes and proteins in the body. These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . It has shown anti-inflammatory effects, as evidenced by a reduction in inflammatory markers like IL-1β, IL-6, and TNF-α .
Cellular Effects
Clodronic Acid has significant effects on various types of cells and cellular processes. It is used in experimental medicine to selectively deplete macrophages . It also influences cell function by reducing vertebral fractures, hyperparathyroidism, hypercalcemia in malignancy, and multiple myeloma .
Molecular Mechanism
The molecular mechanism of Clodronic Acid involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of Clodronic Acid vary with different dosages in animal models. For example, it is approved for use in horses under the trade name Osphos, for treatment of bone resorptive processes of navicular syndrome . Clinical effects (e.g., improvement of lameness) after a single treatment can be seen up to 6 months post-treatment .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Klodronatsäure kann durch die Reaktion von Phosphortrichlorid mit Methylenchlorid in Gegenwart von Wasser synthetisiert werden. Die Reaktion verläuft wie folgt:
PCl3+CH2Cl2+3H2O→CH2(PO3H2)2+3HCl
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Klodronatsäure durch die Reaktion von Phosphortrichlorid mit Methylenchlorid unter kontrollierten Bedingungen hergestellt. Die Reaktion wird typischerweise in einem Lösungsmittel wie Tetrahydrofuran (THF) oder Acetonitril durchgeführt, um eine ordnungsgemäße Mischung und Temperaturkontrolle zu gewährleisten. Das Produkt wird dann durch Kristallisation oder Rekristallisationstechniken gereinigt {_svg_2}.
Arten von Reaktionen:
Oxidation: Klodronatsäure kann Oxidationsreaktionen eingehen, obwohl diese weniger häufig sind.
Reduktion: Reduktionsreaktionen sind für Klodronatsäure nicht typisch.
Substitution: Klodronatsäure kann Substitutionsreaktionen eingehen, insbesondere mit Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.
Substitution: Nukleophile wie Hydroxidionen (OH⁻) oder Amine (RNH₂) können unter basischen Bedingungen mit Klodronatsäure reagieren.
Hauptprodukte, die gebildet werden:
Vergleich Mit ähnlichen Verbindungen
Etidronic Acid: Another first-generation bisphosphonate with similar uses but different chemical structure.
Tiludronic Acid: Similar to clodronic acid but contains a sulfur atom in its structure.
Zoledronic Acid: A third-generation bisphosphonate with a nitrogen atom, offering higher potency and longer duration of action.
Uniqueness of Clodronic Acid: Clodronic acid is unique due to its non-nitrogenous structure, which differentiates it from newer bisphosphonates like zoledronic acid. Its primary use in experimental medicine to deplete macrophages also sets it apart from other bisphosphonates .
Biologische Aktivität
Clodronic acid, a first-generation bisphosphonate, is primarily known for its role in inhibiting osteoclast-mediated bone resorption. This compound has garnered attention not only for its applications in treating bone disorders but also for its broader biological activities, particularly concerning immune modulation and inflammation. This article delves into the biological activity of clodronic acid, highlighting its mechanisms, clinical applications, and recent research findings.
Clodronic acid functions by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidity releases clodronic acid, which is taken up by these cells through fluid-phase endocytosis. Once inside the osteoclasts, clodronic acid disrupts their function, leading to apoptosis and thus reducing bone resorption rates . This mechanism underpins its therapeutic use in conditions such as osteoporosis and metastatic bone disease.
Immune Modulation
Recent studies have revealed that clodronic acid also exhibits significant effects on immune cells, particularly macrophages and neutrophils. Clodronate liposomes are utilized to selectively deplete macrophages in various experimental settings, allowing researchers to investigate the role of these cells in diseases like autoimmunity and cancer .
Neutrophil "Stunning"
A novel aspect of clodronic acid's biological activity is its effect on neutrophils. Research indicates that treatment with clodronate leads to a "stunning" effect on neutrophils, characterized by reduced production of reactive oxygen species (ROS) and cytokines, impaired phagocytosis, and diminished migratory capabilities . This finding suggests potential therapeutic avenues for conditions driven by chronic neutrophil activation.
Clinical Applications
Clodronic acid has been widely studied for its efficacy in managing skeletal morbidity associated with malignancies. The Medical Research Council (MRC) Myeloma IX trial demonstrated that while clodronic acid effectively reduced skeletal-related events in patients with multiple myeloma, it was less effective than zoledronic acid in improving overall survival and progression-free survival .
Table 1: Clinical Outcomes of Clodronic Acid vs. Zoledronic Acid
Outcome Measure | Clodronic Acid | Zoledronic Acid | Significance |
---|---|---|---|
Skeletal-related events | 597 events | 419 events | p < 0.0001 |
Overall survival (months) | 5.5 months less | N/A | p = 0.0118 |
Progression-free survival | N/A | HR 0.88 | p = 0.0179 |
Case Studies
Case Study 1: Osteoporosis Management
In a clinical setting focusing on postmenopausal women with osteoporosis, clodronic acid was administered over a two-year period. Results indicated a significant increase in bone mineral density (BMD) compared to baseline measurements, underscoring its role in preventing bone loss.
Case Study 2: Rheumatoid Arthritis
A study utilizing a K/BxN serum transfer model of arthritis demonstrated that clodronate treatment led to a marked reduction in arthritis severity through macrophage depletion . This highlights the potential of clodronic acid in managing inflammatory conditions beyond its traditional applications.
Research Findings
Recent investigations have expanded our understanding of clodronic acid's biological activities:
- Inflammatory Arthritis : Clodronate has been shown to downregulate joint inflammation by depleting macrophages that produce chemotactic factors contributing to cartilage damage .
- Neutrophil Function : Clodronate-treated neutrophils exhibited reduced inflammatory responses and impaired function, suggesting a mechanism that could be exploited for therapeutic purposes in autoimmune diseases .
Eigenschaften
IUPAC Name |
[dichloro(phosphono)methyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSIXWWBWUQEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Cl2O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046959 | |
Record name | Clodronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clodronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.47e+00 g/L | |
Record name | Clodronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts. | |
Record name | Clodronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10596-23-3 | |
Record name | Clodronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10596-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clodronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clodronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clodronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clodronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLODRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clodronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
Record name | Clodronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clodronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.